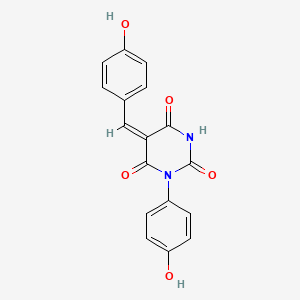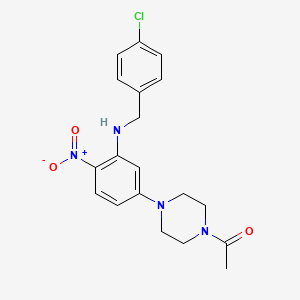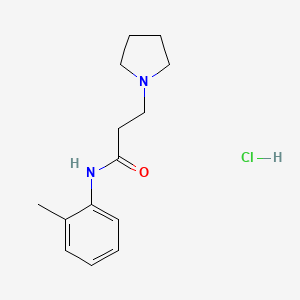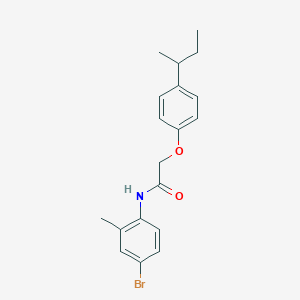
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide, also known as BMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB-4 is a selective antagonist of the TRPM8 ion channel, which is involved in the regulation of various physiological processes such as pain sensation, thermoregulation, and cold sensation.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including pain management, cancer research, and neurology. As a selective antagonist of the TRPM8 ion channel, this compound has been shown to have a significant analgesic effect in animal models of neuropathic pain. Additionally, this compound has been investigated for its potential to inhibit the growth and metastasis of cancer cells, particularly in breast and prostate cancer. Furthermore, this compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide acts as a selective antagonist of the TRPM8 ion channel, which is involved in the regulation of various physiological processes such as pain sensation, thermoregulation, and cold sensation. By blocking the TRPM8 ion channel, this compound can reduce pain sensation and inhibit the growth and metastasis of cancer cells. Additionally, this compound has been shown to have a neuroprotective effect by reducing neuronal damage and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a significant analgesic effect in animal models of neuropathic pain. Additionally, this compound has been investigated for its potential to inhibit the growth and metastasis of cancer cells, particularly in breast and prostate cancer. Furthermore, this compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. However, the exact biochemical and physiological effects of this compound are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide in lab experiments is its selectivity for the TRPM8 ion channel, which allows for specific targeting of this channel without affecting other ion channels. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other TRPM8 antagonists. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-sec-butylphenoxy)acetamide, including its potential applications in pain management, cancer research, and neurology. Additionally, further studies are needed to elucidate the exact biochemical and physiological effects of this compound and to optimize its synthesis method and formulation for better solubility and efficacy. Furthermore, the development of this compound analogs with improved selectivity and potency could lead to the discovery of novel therapeutic agents for various diseases.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-13(2)15-5-8-17(9-6-15)23-12-19(22)21-18-10-7-16(20)11-14(18)3/h5-11,13H,4,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKIZTIUOHXQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol](/img/structure/B3948118.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B3948129.png)
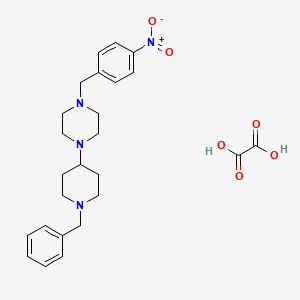
![1-(2-pyridinyl)ethanone O-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B3948142.png)
![5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(methylthio)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3948148.png)
![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)
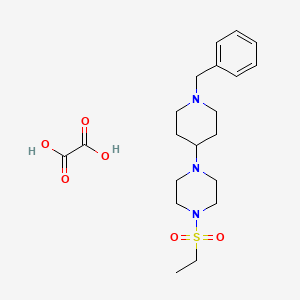
![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)

![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)
